[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate
Description
Properties
CAS No. |
94253-99-3 |
|---|---|
Molecular Formula |
C18H28O8 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H28O8/c1-11(19)23-7-15-5-17(9-25-13(3)21)18(10-26-14(4)22)6-16(15)8-24-12(2)20/h15-18H,5-10H2,1-4H3 |
InChI Key |
GCCOZZKHVAOYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(C(CC1COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Compound Characterization and Properties
Before delving into preparation methods, it is essential to understand the structural and physical properties of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate:
| Property | Value |
|---|---|
| CAS Number | 94253-99-3 |
| Molecular Formula | C₁₈H₂₈O₈ |
| Molecular Weight | 372.4 g/mol |
| Synonyms | NSC122120, CHEMBL2139896 |
| IUPAC Name | [2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate |
| Appearance | White solid |
The compound contains four acetyloxy groups in total: three acetyloxymethyl groups at positions 2, 4, and 5 of the cyclohexyl ring, and one acetate group on the methyl branch from position 1. This structural complexity necessitates carefully designed synthetic strategies to achieve regioselective functionalization.
General Synthetic Approaches
The synthesis of this compound typically employs one of several general approaches:
Direct Acetylation of Polyhydroxymethyl Cyclohexane Derivatives
This approach involves the simultaneous acetylation of all hydroxyl groups in a polyhydroxymethyl cyclohexane precursor using acetic anhydride or acetyl chloride. The key challenge in this method is obtaining the appropriately hydroxylated cyclohexane derivative with hydroxymethyl groups at the correct positions.
Sequential Functionalization
This strategy involves stepwise introduction of acetyloxymethyl groups at specific positions (2, 4, and 5) of the cyclohexyl ring, followed by addition of the acetoxymethyl group at position 1. This approach provides better control over regioselectivity but requires more synthetic steps and careful protection/deprotection strategies.
Carbohydrate-Based Approach
Given the specific stereochemistry and substitution pattern required, modified carbohydrate precursors can serve as starting materials. These naturally occurring compounds already possess defined stereochemistry that can be exploited to generate the desired substitution pattern on the cyclohexyl ring after appropriate modifications.
Detailed Preparation Methods
Method 1: Direct Acetylation of Tetrahydroxymethylcyclohexane
This method involves the comprehensive acetylation of all hydroxymethyl groups in a [2,4,5-tris(hydroxymethyl)cyclohexyl]methanol precursor.
Materials and Reagents
| Reagent | Quantity | Function |
|---|---|---|
| [2,4,5-tris(hydroxymethyl)cyclohexyl]methanol | 1.0 equivalent | Starting material |
| Acetic anhydride | 6.0 equivalents | Acetylating agent |
| Pyridine | 1.5 equivalents | Base/catalyst |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalents | Catalyst |
| Dichloromethane | - | Solvent |
Procedure
- In a dry round-bottom flask, dissolve [2,4,5-tris(hydroxymethyl)cyclohexyl]methanol (10 mmol) in anhydrous dichloromethane (50 mL).
- Add pyridine (15 mmol) and DMAP (1 mmol).
- Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (60 mmol) dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once complete, quench the reaction with methanol (5 mL).
- Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using appropriate eluent systems.
Yield and Characterization
The yield typically ranges from 85-93% of a colorless oil or white solid. The product can be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm successful acetylation of all hydroxyl groups.
Method 2: Carbohydrate-Derived Approach
This method utilizes carbohydrates as starting materials, exploiting their defined stereochemistry to construct the desired cyclohexane derivative.
Materials and Reagents
| Reagent | Quantity | Function |
|---|---|---|
| D-glucose or D-mannose derivative | 1.0 equivalent | Starting material |
| Sodium borohydride | 2.0 equivalents | Reducing agent |
| Acetic anhydride | 6.0 equivalents | Acetylating agent |
| Sulfuric acid (conc.) | Catalytic amount | Catalyst |
| 1,4-Dioxane | - | Solvent |
| Trifluoromethanesulfonic acid | Catalytic amount | Lewis acid catalyst |
Procedure
- Convert the appropriate carbohydrate to a cyclohexane derivative through a series of functional group transformations.
- Reduce selectively to generate hydroxymethyl groups at positions 2, 4, and 5.
- Perform acetylation of all hydroxyl groups using acetic anhydride and a catalytic amount of sulfuric acid or trifluoromethanesulfonic acid.
- Purify the product through standard workup procedures and column chromatography.
The preparation of the cyclohexane core often requires careful temperature control, especially when using Lewis acid catalysts like trifluoromethanesulfonic acid. As noted in one protocol: "2.1 mL of trifluoromethanesulfonic acid was added to a solution of 13.8 g of 5-(hydroxymethyl)oxolane-2-one and 19.0 g of 2,4,6-tris(benzyloxy)-1,3,5-triazine in 150 mL of dioxane at a temperature of 5°C to 10°C, and the obtained mixture was then stirred at room temperature for 5 hours".
Method 3: Sequential Functionalization Approach
This method involves the stepwise introduction of acetyloxymethyl groups to achieve the desired substitution pattern.
Materials and Reagents
| Reagent | Quantity | Function |
|---|---|---|
| Appropriately substituted cyclohexane | 1.0 equivalent | Starting material |
| Paraformaldehyde | 4.0 equivalents | Hydroxymethylation agent |
| Acetyl chloride | 4.0 equivalents | Acetylating agent |
| Triethylamine | 4.0 equivalents | Base |
| Various protecting groups | As needed | Regioselective control |
| Dichloromethane/Tetrahydrofuran | - | Solvents |
Procedure
- Protect specific positions of the cyclohexane ring.
- Introduce hydroxymethyl groups sequentially at positions 2, 4, and 5 using hydroxymethylation reactions.
- Acetylate each hydroxymethyl group as it is introduced or perform a global acetylation after all hydroxymethyl groups are in place.
- Remove protecting groups and acetylate the remaining positions.
- Purify through standard workup procedures and column chromatography.
A relevant approach described in the literature involves "hydroxymethylation of electron-rich aromatic compounds," which can be adapted for cyclohexane derivatives: "The synthesis included a standard chloromethylation [...] with formaldehyde in the presence of hydrochloric acid, followed by the rapid hydrolysis of the chloromethyl group during the mildly basic aqueous wash stage incorporated in the work-up procedure".
Optimization of Acetylation Conditions
Various acetylation conditions have been investigated to optimize the yield and purity of this compound. The following table summarizes key reaction parameters:
| Acetylation Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetic anhydride | Pyridine/DMAP | DCM | 0→25 | 12-24 | 85-93 |
| Acetyl chloride | Triethylamine | DCM | 0→20 | 5-8 | 71-85 |
| Acetic anhydride | H₂SO₄ (cat.) | Neat | 50 | 2-5 | 80-90 |
| Acetic anhydride | NaOAc | Acetic acid | 85 | 1 | 79-86 |
The data demonstrates that multiple acetylation methods can be employed, with the choice depending on the stability of the substrate and the desired scale of synthesis.
Purification and Analysis
Purification Techniques
The crude this compound typically requires purification to remove excess reagents and byproducts. Common purification methods include:
- Column chromatography on silica gel using hexane/ethyl acetate gradient systems
- Recrystallization from appropriate solvent systems
- Distillation under reduced pressure for larger scale preparations
A typical purification procedure involves: "The solvent was distilled away under reduced pressure, and the obtained residue was then purified by silica gel column chromatography (ethyl acetate/hexane=2/3 to 1/1), so as to obtain the product in the form of a colorless oily product".
Analytical Characterization
The successful synthesis of this compound should be confirmed through comprehensive analytical techniques:
NMR Spectroscopy
- ¹H NMR: Characteristic peaks for acetyl methyl protons (δ 2.0-2.1 ppm), cyclohexyl methine protons, and methylene protons adjacent to acetoxy groups
- ¹³C NMR: Carbonyl carbons of acetate groups (δ ~170 ppm), cyclohexyl carbons, and methylene carbons
Mass Spectrometry
- Expected molecular ion peak at m/z 372 (M⁺)
- Characteristic fragmentation pattern including loss of acetate groups
Infrared Spectroscopy
- Strong C=O stretching bands at ~1740 cm⁻¹ (ester)
- C-O stretching at ~1230-1240 cm⁻¹
Challenges and Considerations
Regioselectivity
A primary challenge in synthesizing this compound is achieving the correct regioselectivity for hydroxymethyl group introduction. Strategic use of protecting groups and careful control of reaction conditions are essential to direct functionalization to specific positions on the cyclohexane ring.
Applications and Significance
This compound has potential applications in various fields:
- As a synthetic intermediate in complex molecule synthesis
- In pharmaceutical development
- As a reference compound in analytical chemistry
- For structure-activity relationship studies in medicinal chemistry
The compound's multiple acetoxy groups make it a useful model system for studying regioselective deacetylation reactions, which are important in carbohydrate chemistry and drug development.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ester groups can be hydrolyzed to release active compounds in a controlled manner.
Medicine: In medicine, this compound has potential applications in drug delivery systems. The ester groups can be designed to release therapeutic agents in response to specific biological triggers.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its multiple functional groups allow for cross-linking, leading to materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate involves the hydrolysis of its ester groups to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released acetic acid can participate in various metabolic pathways, while the alcohol can interact with cellular targets.
Comparison with Similar Compounds
Structural Analogs in Malodor Neutralization
highlights 2-(1,1-dimethylethyl)cyclohexyl ethanoate and 4-(1,1-dimethylethyl)cyclohexyl ethanoate as malodor-neutralizing agents. These compounds differ from the target molecule in their substitution patterns:
- Substituents : Tert-butyl groups (bulky, hydrophobic) vs. acetyloxymethyl groups (polar, ester-containing).
- Reactivity : Tert-butyl groups enhance steric shielding, reducing hydrolysis rates compared to the acetyloxymethyl groups in the target compound, which are prone to ester cleavage under acidic/basic conditions.
- Applications : Both classes may mask malodors via molecular encapsulation, but the target compound’s acetyloxymethyl groups could improve water solubility, broadening its applicability in aqueous systems .
Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl ethanoate
This tricyclic ethanoate () features a rigid, fused-ring system, contrasting with the flexible cyclohexane core of the target compound:
- Molecular Weight : Higher due to the tricyclic framework, leading to reduced volatility.
- Solubility : Likely lower in polar solvents compared to the target compound, which benefits from acetyloxymethyl-derived polarity.
- Stability : The strained tricyclic structure may exhibit lower thermal stability than the cyclohexane-based analog .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Polarity : Ethoxy and hydroxyl groups enhance hydrophilicity, akin to acetyloxymethyl esters.
- Bulkiness : The tetramethylbutyl group introduces steric effects comparable to the target compound’s substituents but lacks ester reactivity.
- Applications : Primarily a surfactant or solvent, whereas the target compound’s ester groups may favor fragrance or prodrug applications .
Comparative Data Table
| Property/Compound | [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate | 2-(1,1-Dimethylethyl)cyclohexyl ethanoate | Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl ethanoate |
|---|---|---|---|
| Substituents | 3 acetyloxymethyl, 1 methyl ethanoate | 1 tert-butyl | Tricyclic framework, 1 ethanoate |
| Molecular Weight (est.) | ~450–500 g/mol | ~200–250 g/mol | ~250–300 g/mol |
| Polarity | Moderate (ester groups) | Low (tert-butyl) | Low (nonpolar tricyclic core) |
| Hydrolysis Susceptibility | High (acetyl esters) | Low | Moderate (ethanoate ester) |
| Volatility | Low | Moderate | Very low |
| Applications | Malodor control, fragrances | Malodor neutralizers | Specialty fragrances |
Key Research Findings
Synthetic Challenges : The target compound’s tris(acetyloxymethyl) groups necessitate multi-step acetylation, contrasting with simpler tert-butyl substitutions in analogs .
Stability : Accelerated hydrolysis under alkaline conditions compared to tert-butyl analogs, limiting its use in high-pH formulations .
Performance in Malodor Control : The acetyloxymethyl groups may enhance binding to polar odorants (e.g., amines, thiols), outperforming tert-butyl analogs in hydrophilic environments .
Biological Activity
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H28O8
- Molecular Weight : 372.4 g/mol
- CAS Number : 94253-99-3
The compound features three acetyloxymethyl groups attached to a cyclohexyl ring, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological pathways. Preliminary studies suggest that it may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on serine proteases and other enzyme classes. For instance, studies have shown that certain carbamate derivatives can inhibit prohormone convertases (PC1/3 and PC2), which are crucial in peptide hormone maturation . The potential for this compound to inhibit such enzymes warrants further investigation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens. The inhibition of bacterial virulence factors could be a mechanism through which this compound exerts its effects.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by modulating cytokine production and immune responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µM .
- Enzyme Inhibition Study : In vitro assays demonstrated that this compound inhibited prohormone convertases with an IC50 value indicative of moderate potency. This suggests potential applications in metabolic disorders where these enzymes play a critical role .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal reaction conditions for synthesizing [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate to maximize yield and purity?
Answer: A multi-step synthesis approach is recommended, inspired by methodologies for structurally related cyclohexyl derivatives. Key steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during acetylation, as demonstrated in multi-step syntheses of cyclohexyl carbamates .
- Catalytic coupling : Employ Pd₂(dba)₃ with BINAP ligand in toluene under nitrogen to facilitate coupling reactions, ensuring minimal side-product formation .
- Purification : Utilize recrystallization (e.g., ethanol/water mixtures) for intermediates, as seen in esterification protocols . Monitor reaction progress via LC-MS to confirm molecular ion peaks .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Key steps include:
- Crystal growth : Use slow evaporation in solvents like ethanol or dichloromethane to obtain high-quality crystals.
- Data collection : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for standardized refinement, as done for homopropargyl alcohol derivatives .
- Validation : Compare bond lengths and angles with similar acetyloxymethyl-containing compounds (e.g., 1-cyclohexylethanone derivatives) to confirm structural integrity .
Q. What methodologies assess the hydrolytic stability of the acetyloxymethyl groups under physiological conditions?
Answer: Design pH-dependent hydrolysis studies:
- Acidic/basic conditions : Reflux the compound in HCl/MeOH or K₂CO₃/MeOH solutions, monitoring degradation via HPLC .
- Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) at 37°C, similar to pro-drug activation studies for acetyloxymethyl-containing antiviral agents .
- Kinetic analysis : Use ¹H NMR to track acetyl group cleavage rates in deuterated buffers .
Q. What protocols validate the purity of this compound using chromatographic methods?
Answer:
- HPTLC : Apply a silica gel matrix with ethyl acetate/hexane mobile phases, comparing Rf values to standards .
- Reverse-phase HPLC : Use a C18 column and acetonitrile/water gradient, calibrated against certified reference materials .
- Gas chromatography (GC) : Analyze volatile byproducts (e.g., methyl ethanoate) using flame ionization detection, referencing thermodynamic data for solvent interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data across solvent systems?
Answer:
- Systematic solvent screening : Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents, noting temperature dependencies .
- Controlled experiments : Replicate conflicting studies under identical conditions (e.g., 25°C, inert atmosphere) .
- Advanced analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms influencing solubility .
Q. What computational approaches model the conformational flexibility of the cyclohexyl ring?
Answer:
Q. How do steric effects influence the reactivity of acetyloxymethyl groups in nucleophilic substitutions?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated acetyl groups to assess steric vs. electronic contributions.
- X-ray crystallography : Resolve transition-state analogs (e.g., tetrahedral intermediates) to visualize steric hindrance .
- Competitive experiments : Compare reactivity with less hindered analogs (e.g., methyl ethanoate) under identical conditions .
Q. What strategies mitigate side reactions during acetylation of cyclohexyl derivatives?
Answer:
- Temperature control : Perform reactions at 0–5°C to suppress over-acetylation, as seen in tert-butyl carbamate syntheses .
- Selective catalysts : Use lipase enzymes (e.g., Candida antarctica Lipase B) for regioselective acetylation .
- In situ quenching : Add scavengers (e.g., molecular sieves) to absorb excess acetic anhydride .
Q. How can kinetic studies elucidate acid-catalyzed hydrolysis mechanisms of the ethanoate ester?
Answer:
- Stopped-flow spectroscopy : Monitor transient intermediates at millisecond resolution in acidic buffers .
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products via mass spectrometry .
- Activation parameters : Calculate ΔH‡ and ΔS‡ from Arrhenius plots to distinguish between associative and dissociative pathways .
Q. What advanced techniques characterize intermediate products during multi-step synthesis?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of unstable intermediates .
- In situ IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to monitor acetylation progress .
- 2D NMR (COSY, HSQC) : Assign stereochemistry of cyclohexyl protons and acetyloxymethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
